molecular formula C11H8O4 B1606145 (2-Oxo-2H-chromen-3-yl)acetic acid CAS No. 20862-58-2

(2-Oxo-2H-chromen-3-yl)acetic acid

Cat. No. B1606145
CAS RN: 20862-58-2
M. Wt: 204.18 g/mol
InChI Key: SHJIXDKRFQBKCZ-UHFFFAOYSA-N
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Description

“(2-Oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the CAS Number: 20862-58-2 . It has a molecular weight of 204.18 . The compound is in powder form and is stored at room temperature . The IUPAC name for this compound is "(2-oxo-2H-chromen-3-yl)acetic acid" .


Molecular Structure Analysis

The InChI code for “(2-Oxo-2H-chromen-3-yl)acetic acid” is 1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Oxo-2H-chromen-3-yl)acetic acid” has a melting point of 154-158°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Compounds

A study details the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. This work highlights the steps involved in synthesizing various compounds from the base chemical, aiming to screen them for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

Antineoplastic Activity

Another research explored the synthesis, reactions, and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. These compounds were evaluated for their antineoplastic activities on 60 human tumor cell line panels, indicating the potential of these derivatives as new leading skeletons for further antitumor activity study (Gašparová et al., 2013).

Antimicrobial Activity

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were synthesized and tested for their antimicrobial activity. These derivatives include Schiff's bases and thiosemicarbazone, among others, showcasing a broad scope of chemical reactions leveraging the core structure for potential antimicrobial applications (Čačić et al., 2006).

Fluorescent Probe for Sensing

The use of a coumarin-based fluorescent probe for sensing cysteine was demonstrated, utilizing acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester. This application highlights the potential of (2-Oxo-2H-chromen-3-yl)acetic acid derivatives in bioanalytical chemistry, offering high selectivity and naked-eye detection capabilities for cysteine in biological samples (Dai et al., 2014).

Material Science Applications

In materials science, photoactive derivatives of cellulose were prepared by esterification with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. These water-soluble polyelectrolytes decorated with photochemically active chromene moieties present new opportunities for smart material design, demonstrating the versatility of (2-Oxo-2H-chromen-3-yl)acetic acid derivatives in functional material development (Wondraczek et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJIXDKRFQBKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339151
Record name (2-Oxo-2H-chromen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-2H-chromen-3-yl)acetic acid

CAS RN

20862-58-2
Record name (2-Oxo-2H-chromen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Kováčová, L Kováčiková, M Lácová, A Boháč… - Chemical Papers, 2010 - Springer
Perkin condensation with subsequent intramolecular lactonisation as one pot syntheses of 2-(2-oxo-2H-chromen-3-yl)acetic acids VIIa-Xa has been studied. The required acids VIIa-Xa …
Number of citations: 8 link.springer.com
M Ogino, Y Nakada, N Negoro, S Itokawa… - Chemical and …, 2011 - jstage.jst.go.jp
As a part of our research for novel potent and orally available acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors that can be used as anti-atherosclerotic agents, we recently …
Number of citations: 7 www.jstage.jst.go.jp
T Tamoradi, M Daraie… - Applied Organometallic …, 2020 - Wiley Online Library
Palladium supported magnetic nanoparticle (Pd@Fe 3 O 4 /AMOCAA) was easily prepared in the presence of Scrophularia striata extract and fully characterized by FT‐IR, SEM, VSM, …
Number of citations: 45 onlinelibrary.wiley.com
CR Sahoo, J Sahoo, M Mahapatra, D Lenka… - Arabian Journal of …, 2021 - Elsevier
Nowadays, bacterial infections epitomize significant health threats globally with an increased morbidity and mortality. Most contemporary antibacterial agents are resisted by pathogenic …
Number of citations: 85 www.sciencedirect.com
AY Bochkov, VN Yarovenko, MM Krayushkin… - Russian Journal of …, 2008 - Springer
3-(2-Hetarylethenyl)chromen-2-ones were synthesized for the first time, following two different schemes, and their spectral and photochemical properties were studied. The title …
Number of citations: 13 link.springer.com
Y Zhang, MQ Wang, J Zhang, DW Zhang… - Chemistry & …, 2011 - Wiley Online Library
A novel coumarin‐appended PNA binding cyclen derivative ligand, C1, and its copper(II) complex, C2, have been synthesized and characterized. The interaction of these compounds …
Number of citations: 5 onlinelibrary.wiley.com
T Keuler, V Wolf, C Lemke, R Voget, A Braune… - Bioorganic …, 2023 - Elsevier
The bile acid pool has a profound impact on human health and disease. The intestinal microbiota initiates the metabolism of conjugated bile acids through a critical first step catalyzed …
Number of citations: 2 www.sciencedirect.com
MI Fernández‐Bachiller, A Horatscheck… - …, 2013 - Wiley Online Library
The application of dynamic ligation screening (DLS), a methodology for fragment‐based drug discovery (FBDD), to the aspartic protease β‐secretase (BACE‐1) is reported. For this …
R Duval, K Cottet, M Blaud, A Merckx, S Houzé… - Molecules, 2020 - mdpi.com
Guttiferone A (GA) 1, a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the plant Symphonia globulifera (Clusiaceae), constitutes a novel hit in antimalarial drug …
Number of citations: 4 www.mdpi.com
K Kapoor - Univers. J. Pharm. Res, 2019 - researchgate.net
Leishmaniasis is one of the most dreadful diseases as a leading cause of death in most of the developed countries. In the given study molecular docking study was performed on the …
Number of citations: 2 www.researchgate.net

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